![molecular formula C22H40ClNO2 B14631234 1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride CAS No. 55034-82-7](/img/structure/B14631234.png)
1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride is a compound that belongs to the class of pyridinium surfactants. These compounds are known for their surface-active properties, making them useful in various applications, including detergents, emulsifiers, and antimicrobial agents .
Métodos De Preparación
The synthesis of 1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride typically involves the reaction of pyridine with 1-bromo-2-hydroxy-3-(tetradecyloxy)propane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the pyridine nitrogen attacks the carbon attached to the bromine, displacing the bromine atom and forming the pyridinium ion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Aplicaciones Científicas De Investigación
1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes due to its surfactant properties, which can disrupt lipid bilayers.
Medicine: Investigated for its antimicrobial properties, making it a potential candidate for developing new disinfectants and antiseptics.
Mecanismo De Acción
The mechanism of action of 1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride primarily involves its surfactant properties. The compound can insert itself into lipid bilayers, disrupting the membrane structure and leading to cell lysis. This property is particularly useful in its antimicrobial action, where it can effectively kill bacteria by compromising their cell membranes .
Comparación Con Compuestos Similares
1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride can be compared with other pyridinium surfactants, such as:
1-[2-Hydroxy-3-(hexadecyloxy)propyl]pyridin-1-ium chloride: Similar structure but with a longer alkyl chain, which may enhance its surfactant properties.
1-[2-Hydroxy-3-(dodecyloxy)propyl]pyridin-1-ium chloride: Shorter alkyl chain, potentially resulting in different solubility and surfactant characteristics.
The uniqueness of this compound lies in its specific alkyl chain length, which balances hydrophobic and hydrophilic properties, making it particularly effective in various applications.
Propiedades
Número CAS |
55034-82-7 |
|---|---|
Fórmula molecular |
C22H40ClNO2 |
Peso molecular |
386.0 g/mol |
Nombre IUPAC |
1-pyridin-1-ium-1-yl-3-tetradecoxypropan-2-ol;chloride |
InChI |
InChI=1S/C22H40NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-25-21-22(24)20-23-17-14-13-15-18-23;/h13-15,17-18,22,24H,2-12,16,19-21H2,1H3;1H/q+1;/p-1 |
Clave InChI |
PHVMATKAEXYFQP-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCOCC(C[N+]1=CC=CC=C1)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


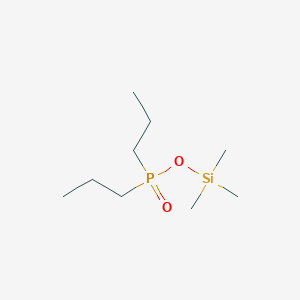

![Benzenethiol, 2-[(phenylmethyl)amino]-](/img/structure/B14631164.png)
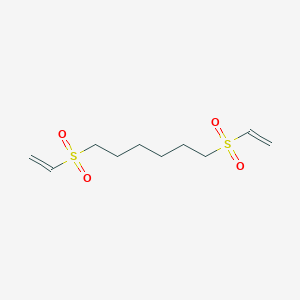
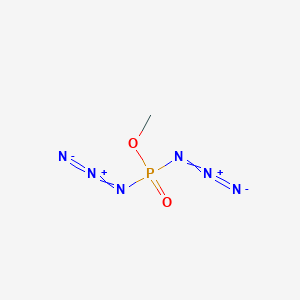

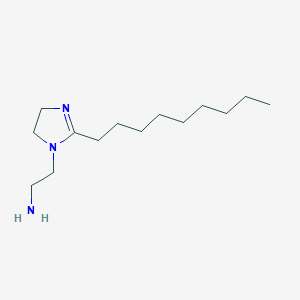
![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)

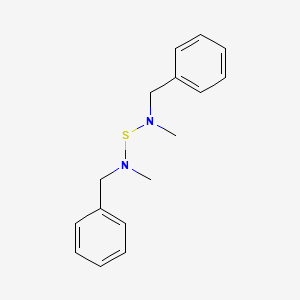
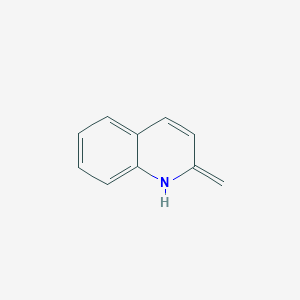
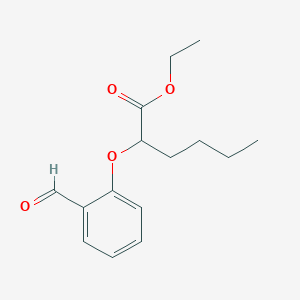
![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)

